molecular formula C14H21NO2 B15329792 Methyl 3-(benzylamino)-4-methylpentanoate

Methyl 3-(benzylamino)-4-methylpentanoate

Cat. No.: B15329792
M. Wt: 235.32 g/mol
InChI Key: IERRFRAHEYDEAH-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)-4-methylpentanoate is an aliphatic ester featuring a benzylamino substituent at position 3 and a methyl group at position 4 of the pentanoate backbone. Key derivatives often exhibit stereochemical complexity due to chiral centers, as seen in compounds like Methyl (2R,3S)-2-Benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate (CAS 145451-91-8), which shares a similar backbone but includes hydroxyl and hydroxymethyl groups .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 3-(benzylamino)-4-methylpentanoate

InChI

InChI=1S/C14H21NO2/c1-11(2)13(9-14(16)17-3)15-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3

InChI Key

IERRFRAHEYDEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)OC)NCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which Methyl 3-(benzylamino)-4-methylpentanoate exerts its effects depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to downstream effects in molecular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Methyl 3-(benzylamino)-4-methylpentanoate and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Key Physical Properties Synthesis Method (Conditions) Reference
This compound C₁₅H₂₁NO₂ -NH-benzyl at C3, -CH₃ at C4 LogP: ~1–2 (estimated) Likely via amine-ester condensation
Methyl (2R,3S)-2-Benzylamino-3-hydroxy-4-methylpentanoate C₁₅H₂₃NO₄ -NH-benzyl, -OH at C3, -CH₃ at C4 LogP: 1.088; Mp: 66–67°C Multi-step stereoselective synthesis
Methyl 2-(2-chloroacetamido)-4-methylpentanoate C₉H₁₆ClNO₃ -Cl-CH₂-C(O)NH at C2, -CH₃ at C4 Amidation of chloroacetyl chloride
Methyl 4-(benzylamino)-3-nitrobenzoate C₁₅H₁₄N₂O₄ -NH-benzyl at C4, -NO₂ at C3 (aromatic) Condensation with nitroaromatic amine
Methyl N-α-methylbenzylaminobutanoate (5a) C₁₃H₁₉NO₂ -NH-(α-methylbenzyl) at C3 (butanoate) Diastereomers resolved via chromatography 150°C reaction with methyl acetone

Key Observations :

  • Backbone Length: The target compound’s pentanoate chain (5 carbons) offers greater hydrophobicity compared to butanoate (4 carbons) or propanoate (3 carbons) analogs like 5a and 3c .
  • Functional Groups: Hydroxyl and hydroxymethyl groups in CAS 145451-91-8 increase polarity (PSA: 78.79) and lower LogP (1.088) compared to the non-hydroxylated target compound .
  • Stereochemistry : Compounds such as 5a and 5b () exhibit diastereomerism, suggesting that the target compound may also require chiral resolution if synthesized with asymmetric centers .

Physicochemical Properties

  • Hydrophobicity : The absence of polar groups in the target compound likely results in higher LogP (~1–2) compared to hydroxylated analogs (LogP: 1.088) .
  • Solubility: While Methyl (2R,3S)-2-Benzylamino-3-hydroxy-4-methylpentanoate is soluble in acetone and methanol, the target compound may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

Research Implications

  • Drug Discovery: The benzylamino group in such compounds often enhances bioavailability, while methyl branching can influence metabolic stability .
  • Material Science : Esters with aromatic amines serve as precursors for polymers or ligands in catalysis .

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